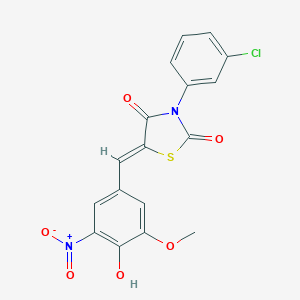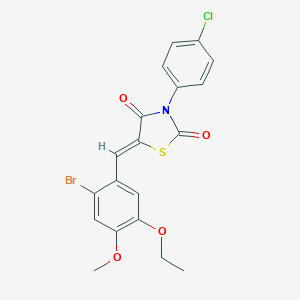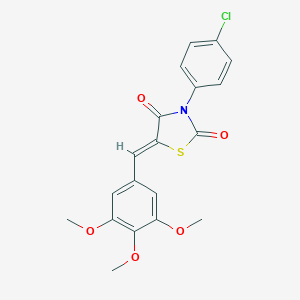
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic derivative of the natural compound curcumin. It has been found to have potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. It can also inhibit the activation of pro-inflammatory cytokines and reduce neuroinflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is that it has been extensively studied in animal models and has shown promising results. Another advantage is that it has low toxicity and is well-tolerated in animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen.
Direcciones Futuras
There are several future directions for the study of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action and optimize the dosage and treatment regimen. Another direction is to study the effects of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be modified to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative of curcumin that has potential therapeutic effects on various diseases. It has been extensively studied in animal models and has shown promising results. However, the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
Métodos De Síntesis
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is synthesized by reacting 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzene-1,2-diamine to form a Schiff base intermediate. The intermediate is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models (Chen et al., 2018). In Parkinson's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to protect dopaminergic neurons and improve motor function in animal models (Chen et al., 2019). In traumatic brain injury, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce brain edema and improve neurological function in animal models (Yan et al., 2017).
Propiedades
Nombre del producto |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H11ClN2O6S |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
Clave InChI |
PADTZIJWSMJYJO-AUWJEWJLSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)

![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)




